molecular formula C17H23N5O3 B2412178 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878421-55-7

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

货号 B2412178
CAS 编号: 878421-55-7
分子量: 345.403
InChI 键: FGHXKIRAQJZEGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, also known as DMXAA or Vadimezan, is a small molecule that has shown potential in cancer treatment. It was first isolated from the Australian plant, Flindersia australis, and has been extensively studied for its anti-tumor properties.

作用机制

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione works by activating the innate immune system, specifically the production of interferon-alpha and tumor necrosis factor-alpha. This leads to the destruction of tumor blood vessels and the induction of tumor cell death. This compound has also been shown to enhance the activity of natural killer cells and macrophages, which play a crucial role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a short half-life in the body, with rapid clearance through the kidneys. It has been shown to have minimal toxicity in animal models, with no significant adverse effects observed. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.

实验室实验的优点和局限性

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the immune response to cancer. Its anti-tumor properties make it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, this compound has a short half-life in the body, which may limit its efficacy in clinical settings. Further research is needed to optimize the dosing and administration of this compound.

未来方向

There are several future directions for 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. Additionally, the combination of this compound with other immune modulators, such as checkpoint inhibitors, is an area of active research. Finally, the use of this compound in combination with other cancer therapies, such as targeted therapies and immunotherapies, is an area of ongoing investigation.
Conclusion:
This compound is a promising candidate for cancer therapy, with potent anti-tumor properties and minimal toxicity. Its mechanism of action involves the activation of the innate immune system, leading to the destruction of tumor blood vessels and the induction of tumor cell death. This compound has been extensively studied in preclinical and clinical settings, with promising results. Further research is needed to optimize the dosing and administration of this compound and to identify biomarkers that can predict response to therapy.

合成方法

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process that involves the reaction of 2,4,7,8-tetramethylpurine with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been optimized to improve yields and reduce costs, making it more accessible for researchers.

科学研究应用

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients, with promising results.

属性

IUPAC Name

6-(3,3-dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-9-10(2)22-12-13(19(6)16(25)20(7)14(12)24)18-15(22)21(9)8-11(23)17(3,4)5/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHXKIRAQJZEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)C(C)(C)C)N(C(=O)N(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。